4-(5-Chloro-3-fluoropyridin-2-yl)morpholine chemical properties
4-(5-Chloro-3-fluoropyridin-2-yl)morpholine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine
Introduction
4-(5-Chloro-3-fluoropyridin-2-yl)morpholine is a substituted heterocyclic compound featuring a pyridine ring functionalized with chloro, fluoro, and morpholino groups. This trifecta of functional groups makes it a molecule of significant interest in the field of medicinal chemistry and drug discovery. The pyridine scaffold is a ubiquitous feature in numerous pharmaceuticals, while the morpholine moiety is frequently incorporated to enhance physicochemical properties such as solubility, metabolic stability, and CNS penetration.[1] Furthermore, the strategic placement of halogen atoms, particularly fluorine, is a cornerstone of modern drug design, often used to modulate electronic properties, improve binding affinity, and block metabolic degradation pathways.[2][3]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine, intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Key Identifiers
The structure of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine consists of a morpholine ring attached at the 2-position of a 5-chloro-3-fluoropyridine ring. The nitrogen atom of the morpholine displaces a halogen from the pyridine ring during synthesis, forming a stable C-N bond.
Caption: Chemical structure of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 1020253-17-1 | [4][5] |
| Molecular Formula | C₉H₁₀ClFN₂O | [5] |
| Molecular Weight | 216.64 g/mol | [5] |
| IUPAC Name | 4-(5-chloro-3-fluoropyridin-2-yl)morpholine | [4] |
| Synonyms | 5-Chloro-3-fluoro-2-(morpholin-4-yl)pyridine |[5] |
Physicochemical Properties
The physicochemical properties of this compound are dictated by its constituent parts. The morpholine ring enhances polarity and potential for hydrogen bonding, which can improve aqueous solubility. The halogenated pyridine ring contributes to lipophilicity.
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Appearance | White to off-white solid | Inferred from similar compounds. |
| Storage | 2-8°C, Refrigerator | Recommended for maintaining stability.[5] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Typical for heterocyclic compounds of this class. |
Synthesis and Characterization
The most direct and common method for synthesizing 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is highly effective due to the electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing effects of the two halogen substituents.
The likely precursor is a di- or tri-halogenated pyridine, such as 5-chloro-2,3-difluoropyridine. In this precursor, the fluorine atom at the C2 position is the most susceptible to nucleophilic attack due to the combined activating effects of the ring nitrogen and the adjacent fluorine at C3. Morpholine acts as the nucleophile, displacing the C2-fluorine to form the final product.
Caption: General workflow for the synthesis of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine.
Experimental Protocol: Synthesis via SNAr
This protocol is a representative procedure based on established methods for the synthesis of substituted 2-aminopyridines.[6][7]
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Reaction Setup : To a solution of 5-chloro-2,3-difluoropyridine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and a base like potassium carbonate (K₂CO₃, 2.0 eq).
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Heating : Heat the reaction mixture to 70-100°C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-water.
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Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure product.
Structural Characterization
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¹H NMR : The proton NMR spectrum would be expected to show characteristic signals for the morpholine protons (typically two multiplets around 3.0-4.0 ppm) and two doublets in the aromatic region for the two protons on the pyridine ring.
-
¹³C NMR : The carbon NMR would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The signals for the carbons attached to fluorine and chlorine would be informative.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) would show a prominent molecular ion peak [M+H]⁺ at m/z 217.64, confirming the molecular weight. The isotopic pattern of the molecular ion would clearly indicate the presence of one chlorine atom.
Chemical Reactivity and Stability
The reactivity of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine is governed by the electronic interplay of its functional groups.
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Electron-Donating Group : The morpholino group at C2 is a strong electron-donating group through resonance, increasing the electron density of the pyridine ring.
-
Electron-Withdrawing Groups : The fluorine at C3 and chlorine at C5 are strongly electronegative and withdraw electron density via the inductive effect, making the pyridine ring overall electron-deficient compared to benzene.
-
Pyridine Nitrogen : The lone pair on the ring nitrogen atom makes it basic and susceptible to protonation or alkylation.
This electronic balance dictates the molecule's reactivity towards electrophilic and nucleophilic reagents.
Caption: Reactivity profile of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine.
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Further Substitution : The chlorine atom at the C5 position serves as a handle for further functionalization. It can potentially undergo transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of diverse substituents. This makes the molecule a valuable building block for creating libraries of related compounds for structure-activity relationship (SAR) studies.
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Stability and Storage : The compound is expected to be stable under normal laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a refrigerator (2-8°C) to prevent degradation.[5]
Applications in Medicinal Chemistry
4-(5-Chloro-3-fluoropyridin-2-yl)morpholine is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate or building block.[4] Its value lies in the combination of three motifs highly prized in drug discovery:
-
Morpholine Ring : This saturated heterocycle is often considered a "privileged" scaffold. Its inclusion in a drug candidate can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability, thereby improving the overall pharmacokinetic profile. It is a common feature in drugs targeting the central nervous system (CNS).[1]
-
Fluorinated Pyridine : The introduction of fluorine can significantly enhance biological activity. The strong carbon-fluorine bond is resistant to metabolic cleavage, increasing the drug's half-life. Fluorine's high electronegativity can also lead to more potent interactions with target proteins through favorable electrostatic interactions.[2]
-
Chlorine Atom : Provides a reactive site for the synthesis of analogues, allowing for rapid exploration of the chemical space around the core scaffold to optimize for potency and selectivity. Chloro-substituted compounds represent a significant portion of FDA-approved drugs.[3]
This molecule serves as a versatile platform for the synthesis of inhibitors for various biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine. However, based on the known hazards of its constituent functional groups (morpholine, halogenated pyridines), the following precautions are advised.[8][9]
-
Hazard Classification : Expected to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause severe skin and eye irritation or burns.[9][10]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
First Aid :
-
Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
4-(5-Chloro-3-fluoropyridin-2-yl)morpholine is a well-defined chemical entity with properties that make it an exceptionally useful building block in modern medicinal chemistry. Its synthesis is straightforward via nucleophilic aromatic substitution. The molecule's reactivity is characterized by the potential for further functionalization at the chloro-substituted position and the basicity of the pyridine nitrogen. Its true value is realized in its application as a scaffold for the development of novel therapeutic agents, combining the beneficial pharmacokinetic properties of the morpholine ring with the potent electronic and metabolic-stabilizing effects of the fluorinated pyridine core.
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